An In-depth Technical Guide to the Physical and Chemical Properties of 4-Mercaptopyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Mercaptopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Mercaptopyridine, also known as pyridine-4-thiol, is a heterocyclic organic compound with a pyridine (B92270) ring substituted at the 4-position with a thiol group. This versatile molecule and its tautomeric form, pyridine-4(1H)-thione, are of significant interest in various scientific disciplines, including medicinal chemistry, materials science, and chemical synthesis. Its ability to participate in a range of chemical reactions, coupled with its unique electronic and structural properties, makes it a valuable building block and functional moiety. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-mercaptopyridine, detailed experimental protocols, and visualizations of key processes to support its application in research and development.
Physical and Chemical Properties
4-Mercaptopyridine is a yellow to light yellow crystalline powder with a characteristic stench.[1] It is stable under normal temperatures and pressures.[2] The compound is known to exist in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant in polar solvents and the solid state.
Quantitative Data Summary
The key physical and chemical properties of 4-mercaptopyridine are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅H₅NS | [3][4][5][6] |
| Molecular Weight | 111.16 g/mol | [3][4][6][7] |
| CAS Number | 4556-23-4 | [3][4][5][8] |
| Appearance | Light yellow to brown crystalline powder | [2][6][7] |
| Melting Point | 182-189 °C | [6][7][9] |
| Boiling Point | 194.0 ± 13.0 °C (Predicted) | [6][7][9] |
| pKa₁ (pyridinium ion) | 1.43 | [2][7][9] |
| pKa₂ (thiol) | 8.86 | [2][7][9] |
| Solubility | Slightly soluble in water. Soluble in DMSO, methanol, ethanol (B145695), acetone, and toluene. | [1][5][8] |
| UV-Vis (λmax in Methanol) | 338 nm | [10] |
| UV-Vis (λmax in Water) | 324 nm | [10] |
| Density | ~1.161 g/cm³ (estimate) | [7][9] |
| Refractive Index | ~1.5605 (estimate) | [7][9] |
| Flash Point | 71.1 °C | [9] |
Tautomerism
A key chemical feature of 4-mercaptopyridine is its existence in a tautomeric equilibrium between the thiol form (4-mercaptopyridine) and the thione form (pyridine-4(1H)-thione).
In solution, the position of this equilibrium is highly dependent on the solvent polarity.[11] In polar solvents, the thione form is favored, while the thiol form is more prevalent in nonpolar solvents.[11] Spectroscopic evidence, including UV-Vis and NMR, confirms the predominance of the thione tautomer in most common laboratory solvents.[11][12]
Key Chemical Reactions and Experimental Protocols
4-Mercaptopyridine undergoes several important chemical reactions, making it a versatile reagent in organic synthesis and materials science.
Purification
A common method for the purification of 4-mercaptopyridine involves recrystallization.
Protocol:
-
Dissolve approximately 45 g of crude 4-mercaptopyridine in 100 mL of boiling water, using charcoal for decolorization if necessary.
-
Filter the hot solution to remove insoluble impurities.
-
Precipitate the product by adding approximately 80 mL of a 50% aqueous sodium hydroxide (B78521) solution until the pH reaches ~6.
-
Collect the precipitate and dissolve it in ethanol.
-
Evaporate the ethanol to dryness.
-
Crystallize the resulting solid from boiling ethanol (approximately 100 mL, with charcoal if needed) to yield yellow, flat hexagonal plates.
Oxidation to 4,4'-Dipyridyl Disulfide
The thiol group of 4-mercaptopyridine can be readily oxidized to form the corresponding disulfide, 4,4'-dipyridyl disulfide. This reaction is often spontaneous in the presence of air, especially in solution.
Conceptual Protocol: While a specific detailed protocol for the oxidation of 4-mercaptopyridine was not found, a general approach would involve dissolving 4-mercaptopyridine in a suitable solvent and exposing it to an oxidizing agent or air. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy. The product, 4,4'-dipyridyl disulfide, is a stable, often crystalline solid.
S-Alkylation
The sulfur atom in the thiol group of 4-mercaptopyridine is nucleophilic and can be alkylated to form thioethers. For example, treatment with an alkyl halide in the presence of a base yields the corresponding S-alkylated product.
Conceptual Protocol: A general procedure for S-alkylation would involve:
-
Dissolving 4-mercaptopyridine in a suitable solvent.
-
Adding a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the thiol and form the more nucleophilic thiolate.
-
Adding the desired alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide).
-
Stirring the reaction mixture at an appropriate temperature until the reaction is complete, as monitored by TLC or another analytical technique.
-
Work-up and purification of the S-alkylated product.
The preparation of 4-methylmercaptopyridine has been reported by treatment with methyl iodide and sodium hydroxide.
Formation of Self-Assembled Monolayers (SAMs)
4-Mercaptopyridine is widely used to form self-assembled monolayers (SAMs) on gold surfaces. The thiol group provides a strong anchoring point to the gold, while the pyridine ring offers a functional interface that can be further modified or used for sensing applications.
Protocol for SAM formation on Au(111):
-
Prepare a clean Au(111) substrate.
-
Immerse the clean substrate in a deaerated solution of 4-mercaptopyridine. Common conditions include a 1 mM solution in aqueous 0.1 M NaOH or ethanol.[13]
-
Incubation times can vary from a few minutes to several hours, depending on the desired surface coverage and ordering.[13]
-
After incubation, rinse the substrate with the solvent used for the SAM formation.
-
Dry the substrate with a stream of inert gas (e.g., N₂).[13]
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of 4-mercaptopyridine.
-
UV-Visible Spectroscopy: In methanol, 4-mercaptopyridine exhibits a maximum absorption (λmax) at 338 nm. In water, this peak is blue-shifted to 324 nm, which is attributed to the formation of H-type molecular aggregates.[10]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of 4-mercaptopyridine and its derivatives. The chemical shifts are influenced by the tautomeric equilibrium.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups and the tautomeric form. The C=S stretching vibration is a key indicator of the thione tautomer. Raman spectroscopy has been used to study the vibrational modes of 4-mercaptopyridine aggregates.[10]
Biological Activity and Signaling Pathways
Conclusion
4-Mercaptopyridine is a compound with a rich and diverse chemistry, characterized by its thiol-thione tautomerism and the reactivity of its functional groups. Its physical and chemical properties are well-documented, making it a reliable tool for researchers. The experimental protocols provided in this guide for its purification and application in forming self-assembled monolayers offer a practical starting point for its use in the laboratory. While its role in biological systems is an area that warrants further investigation, its established utility in chemical synthesis and materials science solidifies its importance in the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 4-Mercaptopyridine | 4556-23-4 | FM00239 | Biosynth [biosynth.com]
- 4. CAS 4556-23-4: 4-Mercaptopyridine | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. 4-Mercaptopyridine | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]
